A Comprehensive Technical Guide to the Physicochemical Properties of Cyanidin 3-sophoroside chloride
A Comprehensive Technical Guide to the Physicochemical Properties of Cyanidin 3-sophoroside chloride
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth overview of the physicochemical properties, analytical methodologies, and key biological activities of Cyanidin 3-sophoroside chloride. As a prominent member of the anthocyanin family of flavonoids, this compound is of significant interest for its antioxidant properties and potential therapeutic applications.[1][2]
Core Physicochemical Data
The fundamental properties of Cyanidin 3-sophoroside chloride are summarized below. These values are critical for its handling, formulation, and analytical characterization.
Table 1: Chemical Identification and Formula
| Property | Value |
|---|---|
| IUPAC Name | (2S,3R,5S)-2-[(2S,5S)-2-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromenylium-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol;chloride |
| Synonyms | Cyanidin 3-O-(2-O-β-D-glucopyranosyl)-β-D-glucopyranoside chloride, Sophoroside chloride[2][3] |
| CAS Number | 18376-31-3[1][2], 38820-68-7[4][5] |
| Chemical Formula | C₂₇H₃₁ClO₁₆[1][2][4][6][7] |
| Molecular Weight | 646.98 g/mol [2][4][7][8] |
| Canonical SMILES | C1=CC(=C(C=C1C2=[O+]C3=CC(=CC(=C3C=C2OC4C(C(C(C(O4)CO)O)O)OC5C(C(C(C(O5)CO)O)O)O)O)O)O)O.[Cl-][1] |
Table 2: Physical and Chemical Properties
| Property | Value / Description |
|---|---|
| Appearance | Dark red / purple crystalline solid or powder.[6] |
| Purity | Typically ≥97% or ≥98% as determined by HPLC.[4][6] |
| Melting Point | 142-146 °C (literature value, though this may refer to a related compound).[9] |
| Solubility | Highly water-soluble.[6] Soluble in DMSO and Pyridine.[9] |
| Stability | Sensitive to heat and light. Degrades at temperatures >40°C.[6] Aqueous solutions should not be stored for more than one day.[10] |
| Storage | Store at -20°C in a dry, dark place.[2][4] |
Spectroscopic and Chromatographic Data
Spectral properties are essential for the identification and quantification of Cyanidin 3-sophoroside chloride.
Table 3: Spectroscopic and Chromatographic Properties
| Property | Value / Description |
|---|---|
| UV-Vis λmax | Approximately 520 nm in acidic solutions (e.g., 0.1% HCl in 75% MeOH), characteristic for cyanidin glycosides.[11][12] The absorption maximum exhibits a bathochromic shift (to longer wavelengths) as pH increases.[12][13] |
| Mass Spectrometry | Precursor ion (M+) m/z: 611.16.[14][15] Fragmentation typically yields an aglycone fragment at m/z 287.[14][15] |
| Purity Assay | Routinely performed using High-Performance Liquid Chromatography (HPLC) with UV-Vis detection at ~520 nm.[2][6] |
Experimental Protocols
The following sections detail generalized protocols for the extraction, purification, and analysis of Cyanidin 3-sophoroside chloride, based on common methodologies for anthocyanins.
Cyanidin 3-sophoroside chloride is naturally sourced from various fruits and flowers, such as red raspberries.[1][13]
-
Homogenization and Extraction : Pulverized, lyophilized plant material (e.g., flower petals) is extracted with an acidified organic solvent, such as 70% aqueous acetone or methanol containing 0.01% trifluoroacetic acid (TFA), to stabilize the flavylium cation.[16] The extraction is typically performed at a low temperature (e.g., 4°C) with stirring for 1-2 hours.[16]
-
Solvent Removal : The combined extracts are centrifuged, and the supernatant is collected. The organic solvent is removed under reduced pressure at ambient temperature to prevent degradation.[16]
-
Purification by Column Chromatography : The resulting aqueous extract is purified using column chromatography. A common workflow involves a first step with an Amberlite XAD-7 column, followed by further purification on a Sephadex LH-20 column to separate individual anthocyanins.[13]
-
Lyophilization : The purified fractions are lyophilized to yield the final solid compound.
Caption: General workflow for extraction and analysis.
High-Performance Liquid Chromatography is the standard method for assessing the purity of Cyanidin 3-sophoroside chloride.[2][6]
-
System : An HPLC system equipped with a photodiode array (PDA) or UV-Vis detector, a binary gradient pump, and an autosampler.[16]
-
Column : A C18 reverse-phase column is typically used.
-
Mobile Phase : A gradient elution is employed, commonly using:
-
Mobile Phase A: Acidified water (e.g., 0.1% TFA or 5% formic acid).
-
Mobile Phase B: Acetonitrile or HPLC-grade methanol.
-
-
Detection : The eluent is monitored at the visible maximum absorption wavelength of the compound, approximately 520 nm.[6][11]
-
Quantification : Purity is determined by the area percentage of the main peak relative to all other peaks in the chromatogram.
Liquid Chromatography-Mass Spectrometry (LC-MS) is used for definitive identification.
-
Ionization : Electrospray ionization (ESI) in positive mode is standard for anthocyanins.[14]
-
Mass Analysis : The system identifies the molecular ion (e.g., m/z 611 for the cation).[14][15]
-
Tandem MS (MS/MS) : Fragmentation of the parent ion is performed to confirm the structure. A characteristic fragment is the cyanidin aglycone at m/z 287, resulting from the loss of the sophoroside (disaccharide) moiety.[14][15]
Biological Activity and Chemical Behavior
The primary mode of action for Cyanidin 3-sophoroside chloride involves its potent antioxidant properties. It functions by scavenging free radicals and inhibiting oxidative stress, thereby protecting cells from damage.[1] This activity is central to its potential health benefits, including roles in mitigating inflammatory pathways and cellular signaling.[1]
Caption: Simplified antioxidant mechanism of action.
A defining physicochemical characteristic of all anthocyanins, including Cyanidin 3-sophoroside chloride, is the reversible structural transformation and corresponding color change in response to pH.[12][17]
-
Low pH (<3) : Exists predominantly as the red-colored flavylium cation.[13][17]
-
Medium pH (4-6) : Undergoes hydration to form the colorless carbinol pseudo-base, which is in equilibrium with the violet quinoidal base.[13]
-
High pH (>7) : Further deprotonation leads to the formation of blue/violet anionic quinoidal bases, which are generally less stable.[17]
This behavior is critical for its application as a natural colorant and influences its stability and bioavailability in different environments.
References
- 1. Cyanidin 3-sophoroside chloride | 18376-31-3 | TAA37631 [biosynth.com]
- 2. Cyanidin 3-sophoroside chloride analytical standard 18376-31-3 [sigmaaldrich.com]
- 3. Cyanidin 3-sophoroside chloride - Cfm Oskar Tropitzsch GmbH [cfmot.de]
- 4. tokiwaph.co.jp [tokiwaph.co.jp]
- 5. Cyanidin 3-sophoroside chloride | 38820-68-7 [chemicalbook.com]
- 6. biolink.no [biolink.no]
- 7. abmole.com [abmole.com]
- 8. Cyanidin 3-sophoroside chloride | CAS#:18376-31-3 | Chemsrc [chemsrc.com]
- 9. Cyanidin 3-sophoroside chloride - Analytical Standard at Best Price, High Purity Supplier in Mumbai [nacchemical.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. mjas.analis.com.my [mjas.analis.com.my]
- 12. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 13. researchgate.net [researchgate.net]
- 14. Cyanidin 3-sophoroside | C27H31O16+ | CID 44256720 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. cyanidin 3-O-sophoroside | C27H31O16+ | CID 11169452 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. scispace.com [scispace.com]
- 17. researchgate.net [researchgate.net]
